molecular formula C7H8N2O B8132362 3-Methanehydrazonoylphenol

3-Methanehydrazonoylphenol

Cat. No.: B8132362
M. Wt: 136.15 g/mol
InChI Key: VYUATCMAQLIAIL-WEVVVXLNSA-N
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Description

3-Methanehydrazonoylphenol is an organic compound that belongs to the class of hydrazones and phenols It is characterized by the presence of a hydrazone group (-NHN=CH-) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanehydrazonoylphenol typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the condensation reaction between a hydrazide and an aldehyde in the presence of an acid catalyst. The reaction can be carried out in various solvents, such as ethanol or methanol, under reflux conditions to yield the desired hydrazone .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, mechanochemical approaches, which involve grinding the reactants together in the absence of solvents, have been explored for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 3-Methanehydrazonoylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

3-Methanehydrazonoylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanehydrazonoylphenol involves its interaction with biological targets through its hydrazone and phenol groups. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The phenol group can undergo redox reactions, contributing to its antioxidant properties . These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Methanehydrazonoylphenol is unique due to the combination of its hydrazone and phenol groups, which confer both redox activity and the ability to form metal complexes. This dual functionality makes it a versatile compound for various applications in chemistry and biology .

Properties

IUPAC Name

3-[(E)-hydrazinylidenemethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUATCMAQLIAIL-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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